[2-(Butylthio)-1-cyclopropylethyl]methylamine
Overview
Description
2-(Butylthio)-1-cyclopropylethyl]methylamine, also known as CPM, is a cyclic amine compound with a variety of uses in scientific research and industrial applications. It is an organosulfur compound, meaning it contains sulfur in its molecular structure. CPM is a colorless liquid with a strong sulfur odor and is soluble in both polar and nonpolar solvents. CPM is an important intermediate for the synthesis of a variety of compounds and can be used in a variety of applications, including pharmaceuticals, agrochemicals, and polymers.
Scientific Research Applications
Synthesis and Characterization
Research on compounds similar to [2-(Butylthio)-1-cyclopropylethyl]methylamine has led to the synthesis and characterization of various chemically related substances. For instance, the study on alkyltin(IV) N-methyl-N-hydroxyethyl dithiocarbamate complexes provides insight into the synthesis, characterization, and potential biological applications of these compounds. These complexes demonstrate significant antioxidant, cytotoxicity, and anti-inflammatory properties, hinting at their potential utility in medical and biochemical research (Adeyemi et al., 2021).
Chemical Reactions and Properties
The reactivity of N,N-Bis(silatranylmethyl)methylamine with chloroform, leading to amine hydrochloride and dichlorocarbene, showcases the compound's potential in cyclopropanation reactions and Si-H bond insertions. This study reveals the chemical reactivity of compounds with structural similarities to [2-(Butylthio)-1-cyclopropylethyl]methylamine, providing a foundation for further research in synthetic chemistry and potential industrial applications (Lazareva & Lazarev, 2011).
Catalysis and Organic Synthesis
In the context of catalysis, the synthesis and application of copper complexes with tridentate SNS ligands, including bis(cyclohexylthioethyl)methylamine, have been explored. These complexes exhibit promising catalytic activity in the oxidation of n-octane, highlighting their relevance in the development of new catalysts for industrial processes. The research underscores the importance of structural features in the design of effective catalytic systems (Soobramoney et al., 2019).
Biological Applications
Explorations into the biological applications of compounds structurally related to [2-(Butylthio)-1-cyclopropylethyl]methylamine have led to the development of barbituric acid derivatives with notable antibacterial activity. This research demonstrates the potential of such compounds in the development of new antibacterial agents, contributing to the ongoing search for more effective treatments against bacterial infections (Shukla et al., 2019).
properties
IUPAC Name |
2-butylsulfanyl-1-cyclopropyl-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NS/c1-3-4-7-12-8-10(11-2)9-5-6-9/h9-11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDGSSKFWIZFEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(C1CC1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Butylthio)-1-cyclopropylethyl]methylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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